3-Hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid

Catalog No.
S15874500
CAS No.
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic ac...

Product Name

3-Hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid

IUPAC Name

3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-3,7,10H,4H2,(H,11,12)

InChI Key

WPJOUHBHNOSJMG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)C(=O)O)O

3-Hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid is a natural product found in Heterobasidion annosum with data available.

3-Hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid is a chemical compound belonging to the class of benzofuran derivatives. Its molecular formula is C10H10O4C_{10}H_{10}O_4, and it has a molecular weight of approximately 194.19 g/mol. The compound features a hydroxyl group at the 3-position and a carboxylic acid group at the 5-position of the benzofuran ring, which contributes to its unique chemical and biological properties. The structural characteristics of this compound suggest potential reactivity and interactions with various biological targets.

The chemical behavior of 3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid can be characterized by several typical reactions involving hydroxyl and carboxylic acid functional groups:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a hydroxybenzofuran derivative.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science.

Research indicates that 3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibits notable biological activities. It has been studied for its anticancer properties, showing effectiveness against various cancer cell lines. This compound has been reported to induce apoptosis in cancer cells and inhibit angiogenesis, which is essential for tumor growth. Additionally, it may interact with DNA and thymidylate synthase, suggesting mechanisms behind its anticancer effects.

The synthesis of 3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid can be achieved through various methods:

  • Starting Material Reaction: Utilizing substituted phenolic compounds as starting materials, followed by cyclization to form the benzofuran structure.
  • Functional Group Modification: Hydroxylation and carboxylation reactions can be employed to introduce the necessary functional groups at specific positions on the benzofuran ring.
  • Multi-step Synthesis: Combining different synthetic strategies, such as alkylation or acylation, to achieve higher yields and purity.

Each method requires optimization of reaction conditions to enhance yield and purity.

3-Hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid has potential applications across various fields:

  • Medicinal Chemistry: Due to its anticancer properties, it is being investigated as a potential therapeutic agent in cancer treatment.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its unique structural features make it valuable in designing new drugs targeting specific biological pathways.

Interaction studies involving 3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid focus on its binding affinity with biological targets. Techniques such as molecular docking and in vitro assays are commonly used to evaluate interactions with proteins involved in cancer progression. Results indicate that it may effectively inhibit specific enzymes or receptors critical for tumor growth and metastasis.

Several compounds share structural similarities with 3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid. A comparison highlights its unique attributes:

Compound NameStructure FeaturesBiological Activity
7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acidHydroxyl group at position 7Anticancer activity reported
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acidAmino group at position 4Antimicrobial properties noted
7-Methoxy-2,3-dihydrobenzofuran-5-carboxylic acidMethoxy group at position 7Antioxidant activity reported
1,3-Dihydro-2-benzofuran-5-carboxylic acidCarboxylic acid at position 5Antitumor activity
Myrsinoic Acid BCarboxy group at position 5Noted for various biological activities

The unique positioning of functional groups in 3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid influences its chemical reactivity and biological activity compared to other benzofuran derivatives. Each compound exhibits distinct pharmacological profiles based on their structural variations.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.04225873 g/mol

Monoisotopic Mass

180.04225873 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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